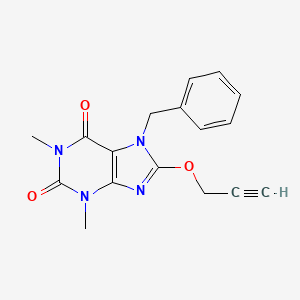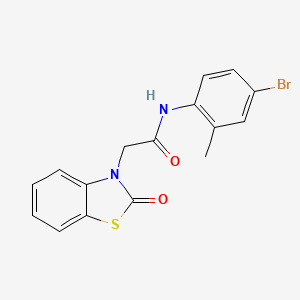![molecular formula C17H17N3O2 B11571039 (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11571039.png)
(5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound you’ve mentioned is an intriguing molecule with a complex structure. Let’s break it down:
Chemical Name: (5E)-3-ethyl-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}imidazolidine-2,4-dione
IUPAC Name: 3-ethyl-5-[(1-prop-2-en-1-yl-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione
This compound combines an imidazolidine ring with an indole moiety, making it a fascinating target for research and applications.
Méthodes De Préparation
Synthetic Routes:: The title compound can be synthesized through N-alkylation of methyl indole-5-carboxylate with propargyl bromide. The reaction occurs in toluene with 50% sodium hydroxide under phase-transfer catalysis. Notably, the ester group remains unaffected during this process, and no noticeable alkyne/allene rearrangement occurs .
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above provides a starting point for large-scale synthesis.
Analyse Des Réactions Chimiques
Reactivity:: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. For example:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid may convert functional groups.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can reduce carbonyl groups.
Substitution: Nucleophilic substitution reactions may occur at the imidazolidine or indole nitrogen.
Major Products:: The products formed from these reactions will vary based on the specific reaction conditions. Detailed studies are needed to identify major products.
Applications De Recherche Scientifique
Chemistry:: Researchers explore this compound’s reactivity, stereochemistry, and potential as a building block for more complex molecules.
Biology and Medicine::Antibacterial: Investigate its antibacterial properties.
Antitumor: Explore its potential as an anticancer agent.
Anti-inflammatory: Study its effects on inflammation pathways.
Pharmaceuticals: Evaluate its role in drug development.
Materials Science: Investigate its use in novel materials.
Mécanisme D'action
The compound’s mechanism of action likely involves interactions with specific molecular targets. Further research is needed to elucidate these pathways.
Comparaison Avec Des Composés Similaires
While I don’t have direct access to a list of similar compounds, researchers can compare this compound with related structures, highlighting its unique features.
Propriétés
Formule moléculaire |
C17H17N3O2 |
|---|---|
Poids moléculaire |
295.34 g/mol |
Nom IUPAC |
(5E)-3-ethyl-5-[(1-prop-2-enylindol-3-yl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H17N3O2/c1-3-9-19-11-12(13-7-5-6-8-15(13)19)10-14-16(21)20(4-2)17(22)18-14/h3,5-8,10-11H,1,4,9H2,2H3,(H,18,22)/b14-10+ |
Clé InChI |
IAGSYVMVZCVKJZ-GXDHUFHOSA-N |
SMILES isomérique |
CCN1C(=O)/C(=C\C2=CN(C3=CC=CC=C32)CC=C)/NC1=O |
SMILES canonique |
CCN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC=C)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(3-methoxyphenyl)pyridine](/img/structure/B11570957.png)
![azepan-1-yl[6-(4-methoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone](/img/structure/B11570958.png)

![2-(3,4-Dichlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11570963.png)
![N-(2-chloropyridin-3-yl)-2-{[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11570971.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl}acetamide](/img/structure/B11570988.png)
![2-[3-(cyclohexylcarbonyl)-1H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11570998.png)
![5-methyl-4-phenyl-N-[(4E)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-ylidene]-1,3-thiazol-2-amine](/img/structure/B11571000.png)

![(2E)-2-cyano-N-(2-methoxyethyl)-3-[9-methyl-2-(4-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571002.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(5-methylthiophen-2-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11571012.png)
![7-Fluoro-2-[3-(morpholin-4-yl)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571023.png)

![6-(4-Fluorophenyl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11571036.png)
